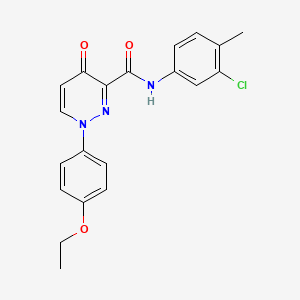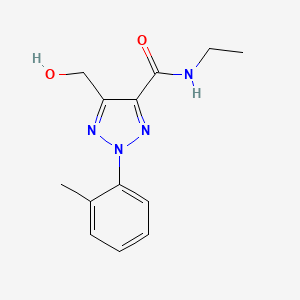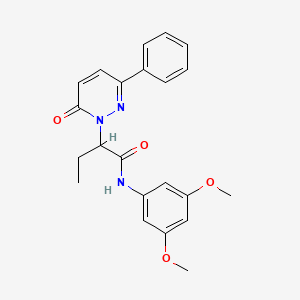![molecular formula C22H27ClN2O3 B11379510 2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11379510.png)
2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-クロロ-3-メチルフェノキシ)-N-[2-(4-メトキシフェニル)-2-(ピロリジン-1-イル)エチル]アセトアミドは、合成有機化合物です。この化合物は、クロロ置換フェノキシ基、メトキシフェニル基、およびアセトアミド骨格に結合したピロリジニルエチル基の存在によって特徴付けられます。
2. 製法
合成ルートと反応条件
2-(4-クロロ-3-メチルフェノキシ)-N-[2-(4-メトキシフェニル)-2-(ピロリジン-1-イル)エチル]アセトアミドの合成は、通常、複数の段階を伴います。
フェノキシ中間体の形成: 出発物質である4-クロロ-3-メチルフェノールを、適切なハロゲン化酢酸誘導体と塩基性条件下で反応させて、フェノキシ中間体を形成します。
メトキシフェニル基の導入: 次に、フェノキシ中間体を、パラジウム触媒の存在下で4-メトキシフェニルボロン酸と反応させて、鈴木カップリング反応によってメトキシフェニル基を導入します。
ピロリジニルエチル基の形成: 次に、得られた化合物を、求核置換条件下で1-(2-ブロモエチル)ピロリジンと反応させて、ピロリジニルエチル基を形成します。
アセトアミドの形成: 最後に、化合物を無水酢酸で処理して、アセトアミド基を形成し、2-(4-クロロ-3-メチルフェノキシ)-N-[2-(4-メトキシフェニル)-2-(ピロリジン-1-イル)エチル]アセトアミドの合成を完了します。
工業生産方法
この化合物の工業生産は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成ルートを最適化する可能性があります。これには、連続フロー反応器、高度な精製技術、グリーンケミストリーの原則の使用が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3-methylphenol, is reacted with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.
Introduction of the Methoxyphenyl Group: The phenoxy intermediate is then reacted with 4-methoxyphenylboronic acid in the presence of a palladium catalyst to introduce the methoxyphenyl group via a Suzuki coupling reaction.
Formation of the Pyrrolidinyl Ethyl Group: The resulting compound is then reacted with 1-(2-bromoethyl)pyrrolidine under nucleophilic substitution conditions to form the pyrrolidinyl ethyl group.
Acetamide Formation: Finally, the compound is treated with acetic anhydride to form the acetamide group, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
反応の種類
酸化: この化合物は、特にメトキシフェニル基で酸化反応を起こし、キノン誘導体の形成につながる可能性があります。
還元: 還元反応はアセトアミド基で起こり、アミン誘導体の形成につながる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤を塩基性条件下で使用できます。
主な生成物
酸化: キノン誘導体。
還元: アミン誘導体。
置換: さまざまな置換フェノキシ誘導体。
4. 科学研究への応用
医薬品化学: この化合物は、特定の受容体や酵素を標的とする薬剤の開発において、医薬品候補としての可能性を探ることができます。
材料科学: そのユニークな構造は、特定の電子または光学特性を持つ新しい材料の開発に役立つ可能性があります。
生物学研究: この化合物は、シグナル伝達や酵素活性など、さまざまな生物学的プロセスを研究するためのツールとして使用できます。
科学的研究の応用
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: Its unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a tool to study various biological processes, including signal transduction and enzyme activity.
作用機序
2-(4-クロロ-3-メチルフェノキシ)-N-[2-(4-メトキシフェニル)-2-(ピロリジン-1-イル)エチル]アセトアミドの作用機序は、その特定の用途によって異なります。医薬品化学では、特定の受容体や酵素に結合して、その活性を調節する可能性があります。クロロ基とメトキシ基の存在は、標的タンパク質の疎水性および芳香族領域との潜在的な相互作用を示唆しており、ピロリジニルエチル基は結合親和性と特異性を向上させる可能性があります。
6. 類似の化合物との比較
類似の化合物
2-(4-クロロ-3-メチルフェノキシ)-N-[2-(4-メトキシフェニル)エチル]アセトアミド: ピロリジニル基がないため、その結合特性と生物学的活性に影響を与える可能性があります。
2-(4-クロロ-3-メチルフェノキシ)-N-[2-(4-ヒドロキシフェニル)-2-(ピロリジン-1-イル)エチル]アセトアミド: メトキシ基の代わりにヒドロキシ基が含まれており、その反応性と生物学的標的との相互作用に影響を与える可能性があります。
独自性
2-(4-クロロ-3-メチルフェノキシ)-N-[2-(4-メトキシフェニル)-2-(ピロリジン-1-イル)エチル]アセトアミドにメトキシフェニル基とピロリジニルエチル基の両方が存在することは、類似の化合物とは異なり、特定の標的への結合親和性と特異性を高める可能性があります。これらの官能基のユニークな組み合わせは、異なる化学的および生物学的特性を与える可能性もあり、研究開発にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide: Lacks the pyrrolidinyl group, which may affect its binding properties and biological activity.
2-(4-chloro-3-methylphenoxy)-N-[2-(4-hydroxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide: Contains a hydroxy group instead of a methoxy group, which may influence its reactivity and interactions with biological targets.
Uniqueness
The presence of both the methoxyphenyl and pyrrolidinyl ethyl groups in 2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity for certain targets. This unique combination of functional groups may also confer distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C22H27ClN2O3 |
|---|---|
分子量 |
402.9 g/mol |
IUPAC名 |
2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]acetamide |
InChI |
InChI=1S/C22H27ClN2O3/c1-16-13-19(9-10-20(16)23)28-15-22(26)24-14-21(25-11-3-4-12-25)17-5-7-18(27-2)8-6-17/h5-10,13,21H,3-4,11-12,14-15H2,1-2H3,(H,24,26) |
InChIキー |
XQIQSRQOMYGLCK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)OCC(=O)NCC(C2=CC=C(C=C2)OC)N3CCCC3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(biphenyl-4-yl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11379432.png)
![2-Phenyl-5-(3-phenyl-2,1-benzisoxazol-5-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11379435.png)
![1-(4-chlorophenyl)-4-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11379441.png)
![N-{7-Hydroxy-5,6-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-2,2-dimethylpropanamide](/img/structure/B11379457.png)

![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11379481.png)

![1-(4-methylphenyl)-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11379491.png)
![5-{[(2-hydroxypropyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11379498.png)
![2-(4-ethylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11379504.png)
![N-(2,5-dimethoxyphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide](/img/structure/B11379506.png)
![4-butyl-6-chloro-9-(2-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11379517.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B11379522.png)

